

# A Comparative Guide to IP3 Receptor Modulators: ARN11391 and Xestospongin C

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## Compound of Interest

Compound Name: ARN11391

Cat. No.: B12372562

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This guide provides a detailed comparison of two widely discussed modulators of the inositol 1,4,5-trisphosphate receptor (IP3R), a crucial intracellular calcium channel: **ARN11391** and xestospongin C. It is important to note at the outset that while both compounds affect IP3R activity, they do so through opposing mechanisms. **ARN11391** is a potentiator, enhancing the receptor's response to IP3, whereas xestospongin C is reported to be an inhibitor, blocking IP3-mediated calcium release. This guide will objectively present the available experimental data for each, addressing their mechanisms of action, potency, selectivity, and the existing scientific debate surrounding the efficacy of xestospongin C.

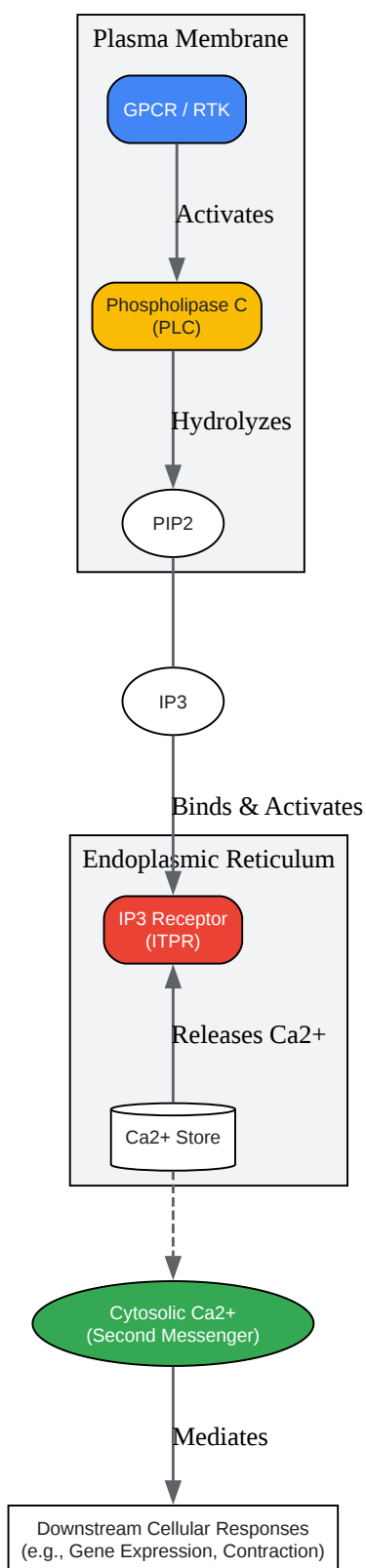
## At a Glance: Quantitative Comparison of IP3R Modulators

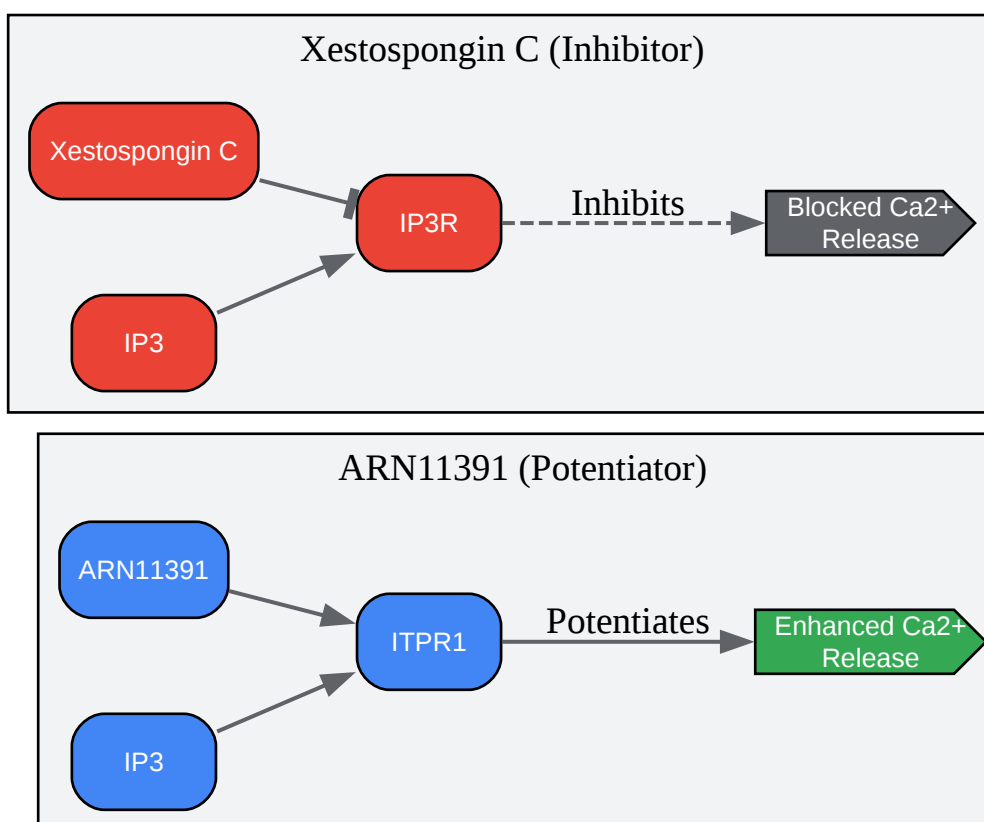
The following table summarizes the key characteristics of **ARN11391** and xestospongin C based on available literature.

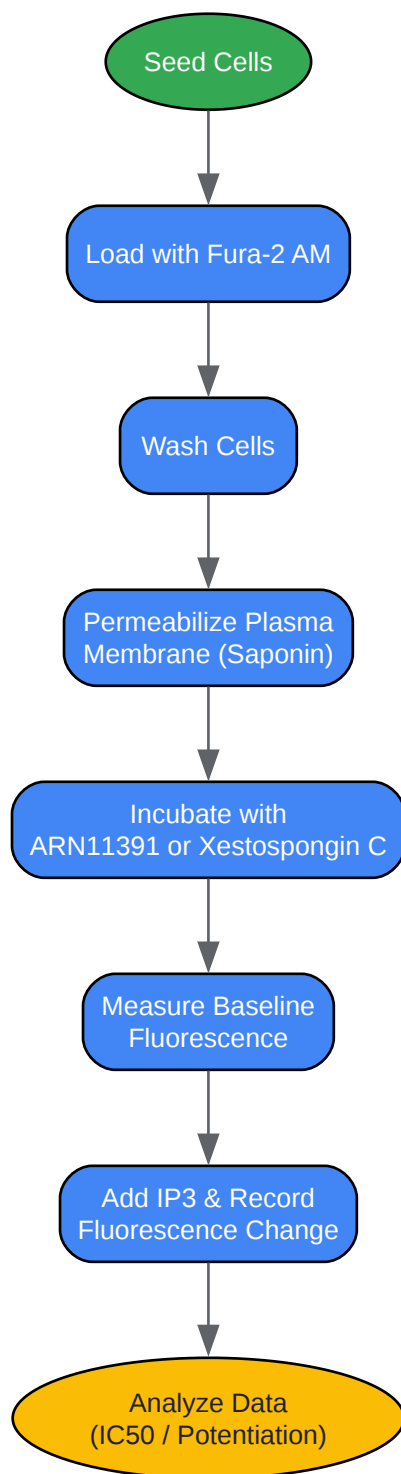
Feature	ARN11391	Xestospongine C
Primary Target	Inositol 1,4,5-trisphosphate Receptor Type 1 (ITPR1)	Inositol 1,4,5-trisphosphate Receptor (IP3R)
Mechanism of Action	Potentiator of IP3-gated calcium release	Reported as a non-competitive inhibitor of IP3-induced Ca <sup>2+</sup> release[1]
Reported Potency	Enhances ITPR1 channel activity at 10-20 μM[2]	IC <sub>50</sub> ≈ 358 nM for inhibition of IP3-induced Ca <sup>2+</sup> release in cerebellar microsomes[1]
Selectivity	Selective for ITPR1 over ITPR2 and ITPR3[2]	Debated; some reports suggest 30-fold selectivity over ryanodine receptors. May not be selective among IP3R subtypes.[3]
Key Off-Target Effects	Not extensively documented in initial studies	Inhibition of SERCA pumps, voltage-dependent Ca <sup>2+</sup> and K <sup>+</sup> channels[4]
Cell Permeability	Cell-permeable	Cell-permeable
Reversibility	Not explicitly stated	Reversible
Noteworthy	Amplifies Ca <sup>2+</sup> signaling in cells with mutant ITPR1 associated with Spinocerebellar Ataxia 29 (SCA29)[2][5]	Efficacy as an IP3R inhibitor is controversial; some studies report it is not an effective antagonist in certain cell types[3]

## Signaling Pathways and Mechanisms of Action

The canonical IP3 signaling pathway begins with the activation of cell surface receptors, leading to the production of IP3. IP3 then binds to its receptor on the endoplasmic reticulum (ER), causing the release of stored Ca<sup>2+</sup> into the cytoplasm. **ARN11391** and xestospongine C interact with this pathway at the level of the IP3R, but with opposite effects.







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